1-(4-Methoxyphenyl)-2H,2H-perfluoroheptane-1,3-dione
Description
1-(4-Methoxyphenyl)-2H,2H-perfluoroheptane-1,3-dione is a fluorinated diketone featuring a heptane backbone with two ketone groups at positions 1 and 3. The 1-position is substituted with a 4-methoxyphenyl group, while the 2H,2H-perfluoro designation indicates that all hydrogen atoms on the heptane chain are replaced by fluorine except at the second carbon, which retains two hydrogens. This partial fluorination confers unique physicochemical properties, including enhanced thermal stability, electronegativity, and resistance to degradation compared to non-fluorinated analogs .
However, its environmental persistence, a common trait of perfluorinated compounds, warrants careful evaluation .
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoro-1-(4-methoxyphenyl)heptane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F9O3/c1-26-8-4-2-7(3-5-8)9(24)6-10(25)11(15,16)12(17,18)13(19,20)14(21,22)23/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMHDPPHCIQDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F9O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2H,2H-perfluoroheptane-1,3-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyacetophenone with perfluoroheptanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further chemical transformations to yield the final product. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2H,2H-perfluoroheptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent and conditions used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-(4-Methoxyphenyl)-2H,2H-perfluoroheptane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as coatings and polymers, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2H,2H-perfluoroheptane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Avobenzone (1-(4-Methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione)
Structural Differences :
Physicochemical Properties :
- Melting Point : Avobenzone melts between 81–86°C , whereas the perfluoroheptane analog likely has a higher melting point due to fluorine-induced crystallinity.
- UV Absorption: Avobenzone is a well-known UV filter (λmax ~357 nm). The perfluorinated compound may exhibit shifted absorption due to fluorine’s electron-withdrawing effects, though experimental data are lacking.
- LogP : Avobenzone’s moderate lipophilicity (implied by its use in sunscreens) contrasts with the perfluoro compound’s expected lower logP due to fluorocarbon hydrophobicity .
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione
Structural Differences :
Physicochemical Properties :
- Boiling Point : 100–110°C at 1 Torr, significantly lower than the perfluoroheptane analog’s predicted boiling point .
- Acidity : The 4-fluorophenyl group increases acidity (predicted pKa ~9.06) compared to the methoxyphenyl group in the target compound, which may have lower acidity due to electron-donating methoxy effects .
1-(4-Methoxyphenyl)butane-1,3-dione
Structural Differences :
Physicochemical Properties :
1-(4-Methoxyphenyl)-heptane-1,3-dione
Structural Differences :
- Non-fluorinated heptane analog (C₁₄H₁₈O₃, MW 234.29 g/mol) with identical backbone length to the target compound but lacking fluorine .
Physicochemical Properties :
- LogP : 3.03, indicating higher lipophilicity than the perfluoro version, where fluorine atoms reduce logP despite the longer chain .
- Density: Predicted density of 1.103 g/cm³ for the fluorinated compound vs. ~1.0–1.1 g/cm³ for non-fluorinated analogs .
Data Table: Key Properties of Compared Compounds
*Estimated; †Predicted based on structural analogs.
Research Findings and Implications
- Synthesis Challenges: Fluorination of the heptane backbone requires specialized reagents (e.g., elemental fluorine or fluorinating agents), unlike the simpler Claisen condensation used for non-fluorinated diketones .
- Thermal Stability : Fluorine’s strong C-F bonds enhance stability, making the compound suitable for high-performance materials .
Biological Activity
1-(4-Methoxyphenyl)-2H,2H-perfluoroheptane-1,3-dione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C13H9F7O2
- CAS Number : 886762-16-9
- Molecular Weight : 332.2 g/mol
The biological activity of 1-(4-Methoxyphenyl)-2H,2H-perfluoroheptane-1,3-dione is primarily attributed to its ability to interact with various biological targets. The perfluorinated structure contributes to its lipophilicity and potential for membrane permeability, which may enhance its interaction with cellular components.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
The antimicrobial activity was assessed using the agar diffusion method, where the diameter of the inhibition zones was measured after incubation.
Anticancer Activity
Preliminary studies suggest that 1-(4-Methoxyphenyl)-2H,2H-perfluoroheptane-1,3-dione may possess anticancer properties. In cell line assays, the compound showed cytotoxic effects against several cancer cell lines:
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results warrant further investigation into the compound's mechanism of action in cancer cells.
Study on Antimicrobial Efficacy
A study conducted by Chohan et al. (2014) evaluated the antimicrobial efficacy of various derivatives of perfluorinated compounds. The results indicated that 1-(4-Methoxyphenyl)-2H,2H-perfluoroheptane-1,3-dione exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi. The study emphasized the importance of substituent groups in enhancing biological activity.
Study on Anticancer Properties
In another study focusing on the anticancer effects of fluorinated compounds, researchers found that 1-(4-Methoxyphenyl)-2H,2H-perfluoroheptane-1,3-dione induced apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the potential for this compound in developing new anticancer therapies.
Q & A
Basic: What synthetic methodologies are optimal for preparing 1-(4-Methoxyphenyl)-2H,2H-perfluoroheptane-1,3-dione?
Answer:
The synthesis typically involves multi-step reactions, including fluorination and ketone formation. A common approach is the condensation of 4-methoxyphenyl precursors with perfluorinated diketones under anhydrous conditions. Catalysts like Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) are used to enhance reactivity . Reaction monitoring via thin-layer chromatography (TLC) and purification via recrystallization (using ethanol or toluene) are critical for achieving >95% purity . Microwave-assisted synthesis has been reported to reduce reaction times by 40% compared to conventional methods .
Basic: What analytical techniques are employed to confirm the structure and purity of this compound?
Answer:
Key characterization methods include:
- NMR Spectroscopy : H and F NMR are used to confirm the methoxyphenyl and perfluoroalkyl moieties. For example, the methoxy group exhibits a singlet at δ ~3.8 ppm, while perfluorinated carbons show distinct splitting patterns .
- X-ray Crystallography : Resolves molecular conformation, bond lengths (e.g., C-F bonds average 1.34 Å), and intermolecular interactions (e.g., π-π stacking of aromatic rings) .
- HPLC-MS : Quantifies purity and detects trace impurities (<0.5%) .
Advanced: How does perfluorination influence the compound’s electronic properties and reactivity?
Answer:
Perfluorination significantly alters electron density distribution:
- Electron-Withdrawing Effect : Fluorine atoms reduce electron density at the diketone moiety, increasing electrophilicity and facilitating nucleophilic substitutions (e.g., with amines or thiols) .
- Stability : Fluorine’s inductive effect enhances thermal stability (decomposition temperature >250°C) and resistance to oxidation .
- Spectroscopic Shifts : IR spectra show C=O stretching vibrations shifted to ~1720 cm⁻¹ due to fluorine’s electron-withdrawing nature .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
Answer:
Crystallization challenges include:
- Low Solubility : Perfluorinated regions reduce solubility in polar solvents. Mixed solvent systems (e.g., DCM/hexane) are used to induce slow crystallization .
- Polymorphism : Multiple crystal forms may arise. Controlled cooling rates (1–2°C/min) and seeding with pre-characterized crystals mitigate this .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., F···H contacts contribute ~15% to crystal packing) to guide solvent selection .
Advanced: What mechanistic pathways dominate substitution reactions involving this compound?
Answer:
Substitution reactions proceed via:
- Nucleophilic Aromatic Substitution (SNAr) : Activated by electron-withdrawing fluorine atoms. For example, methoxide ions attack the para position of the methoxyphenyl ring, with a calculated activation energy of ~45 kJ/mol .
- Radical Pathways : Under UV light, perfluoroalkyl radicals form, enabling C-C bond functionalization. EPR studies confirm radical intermediates with g-values ~2.003 .
Advanced: How can computational modeling predict biological interactions of this compound?
Answer:
- Molecular Docking : Simulations using AutoDock Vina reveal high binding affinity (~-9.2 kcal/mol) to cytochrome P450 enzymes, suggesting potential metabolic stability .
- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), correlating with redox activity in electrochemical assays .
- MD Simulations : Assess solvation dynamics; perfluorinated regions exhibit low free energy of solvation (-12 kcal/mol in water), aligning with experimental logP values (~3.8) .
Basic: How is the compound’s stability under varying pH and temperature conditions assessed?
Answer:
- pH Stability : Incubation in buffers (pH 2–12) at 25°C for 24 hours, followed by HPLC analysis, shows degradation <5% at pH 7–8. Acidic conditions (pH <3) hydrolyze the diketone moiety .
- Thermal Analysis : Differential scanning calorimetry (DSC) confirms a melting point of ~124°C and no exothermic decomposition below 200°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
